5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one
Description
5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 4-ethoxybenzyl substituent at the 5-position and an imino group at the 2-position of the heterocyclic core. Thiazolidinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
2-amino-5-[(4-ethoxyphenyl)methyl]-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-16-9-5-3-8(4-6-9)7-10-11(15)14-12(13)17-10/h3-6,10H,2,7H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAFQNAEYXEBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one typically involves the reaction of 4-ethoxybenzylamine with carbon disulfide and chloroacetic acid, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives on the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group and thiazolidinone ring are key functional groups that contribute to its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives share a common core but differ in substituents, which critically modulate their biological activities. Below is a comparative analysis of key analogs:
Substituent-Driven Activity Variations
5-Arylidene/Substituted Benzyl Derivatives
- Key Insight : Electron-withdrawing groups (e.g., Br, Cl) enhance antialgal and photosynthesis-inhibitory activities, while hydroxyl groups favor kinase inhibition . The ethoxy group in the target compound may balance lipophilicity and metabolic stability, though direct activity data are unavailable in the provided evidence.
3-Substituted Thiazolidinones
Structural Isomerism and Bioactivity
Pharmacokinetic and Toxicity Profiles
- Compound 3 (Antiglycation Agent) : Demonstrated favorable ADME/Tox properties with reversed α-helix/β-sheet conformational changes in glycation models .
- Rhodanine Derivatives : Lipophilicity (logP) correlates with antialgal activity, suggesting that the ethoxy group’s moderate hydrophobicity may enhance membrane permeability .
Biological Activity
5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidinone moiety that is known for its potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. The structural modifications in thiazolidin-4-one derivatives play a crucial role in determining their biological efficacy.
Chemical Structure and Synthesis
The compound can be synthesized through various methods involving the reaction of 4-ethoxybenzylamine with appropriate thiazolidine precursors. The synthesis typically involves the condensation of an appropriate aldehyde with thiosemicarbazide followed by cyclization to form the thiazolidinone ring.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2OS |
| Molecular Weight | 250.32 g/mol |
| Functional Groups | Thiazolidine, Imine |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported inhibition zones comparable to standard antibiotics like Ampicillin.
Case Study: Antibacterial Efficacy
A study evaluating various thiazolidinone derivatives highlighted that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced antibacterial activity. Specifically, this compound showed an inhibition percentage of over 80% against Escherichia coli and Staphylococcus aureus .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. The presence of the ethoxy group enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
Table 2: Antioxidant Activity Assay Results
| Compound | EC50 (mM) |
|---|---|
| This compound | 0.708 ± 0.074 |
| Reference Compound (Ascorbic Acid) | 0.500 ± 0.051 |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is influenced by their structural features. Substituents at the C2 position significantly affect their pharmacological profiles:
- Electron-withdrawing groups enhance antibacterial activity.
- Hydroxyl or methoxy substitutions improve antioxidant capacity.
These findings underline the importance of rational design in developing new thiazolidinone derivatives for therapeutic use.
Q & A
Q. What established synthetic routes are available for 5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with condensation of aldehydes with thiourea derivatives followed by cyclization. Key steps include:
- Step 1 : Condensation of 4-ethoxybenzylaldehyde with thiourea in ethanol under acidic (e.g., acetic acid) or basic (e.g., sodium acetate) conditions .
- Step 2 : Cyclization using catalysts like piperidine or sodium methoxide in ethanol .
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) significantly impact yield. For example, continuous flow reactors improve control over exothermic reactions, reducing side products .
Table 1 : Common Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Condensation | Ethanol | Acetic acid | 60–80°C | 60–75% |
| Cyclization | Ethanol | Sodium methoxide | Reflux | 70–85% |
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) .
- Structural Confirmation :
- NMR : H NMR (DMSO-d6) identifies protons on the thiazolidinone ring (δ 3.8–4.2 ppm for –N–CH–) and ethoxy group (δ 1.3–1.4 ppm for –CH) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and C=S (1220–1250 cm) confirm core functionality .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound's mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners .
- Pathway Analysis : Inhibitor studies (e.g., comparing effects with Mirin, an MRN-ATM pathway inhibitor) in DNA repair assays (e.g., γ-H2AX foci formation) .
- Cellular Assays : Dose-response curves in cancer cell lines (e.g., IC determination via MTT assay) paired with siRNA knockdown of suspected targets (e.g., DNA-PK or Mre11) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell line specificity, serum concentration). For example, discrepancies in anticancer activity may arise from using adherent vs. suspension cells .
- Validation : Reproduce studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural Confirmation : Re-examine compound purity via X-ray crystallography to rule out isomerization or degradation .
Q. How does the substitution pattern on the thiazolidinone ring influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogenation at the benzyl position) and compare activities.
- Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to predict reactive sites .
Table 2 : Bioactivity Trends in Thiazolidinone Derivatives
| Substituent | Bioactivity (IC) | Target |
|---|---|---|
| 4-Ethoxybenzyl | 12 µM (Anticancer) | Topoisomerase II |
| 4-Fluorobenzyl | 8 µM (Antibacterial) | DNA gyrase |
Q. What computational approaches predict binding affinity with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID: 1XKK for DNA-PK) to simulate ligand-receptor interactions .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .
- QSAR Models : Train models on datasets (e.g., ChEMBL) using descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
